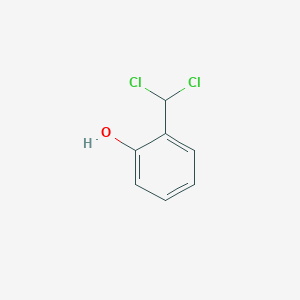

Salicylyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70679-67-3 |

|---|---|

Molecular Formula |

C7H6Cl2O |

Molecular Weight |

177.02 g/mol |

IUPAC Name |

2-(dichloromethyl)phenol |

InChI |

InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H |

InChI Key |

VNMNRMBWSGJGAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Salicylyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physical properties of salicylyl chloride (2-hydroxybenzoyl chloride). The information is compiled for professionals in research and development who require precise data for experimental design, process optimization, and safety assessments. This document includes tabulated physical data, detailed experimental protocols for its synthesis and property determination, and a workflow visualization.

Core Physical and Chemical Properties

This compound (CAS No: 1441-87-8) is a highly reactive organic compound used primarily as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its dual functionality, featuring both a reactive acyl chloride group and a phenolic hydroxyl group, makes it a versatile building block.[3][4]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been aggregated from multiple sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂ | [4][5][6] |

| Molecular Weight | 156.57 g/mol | [7][8][9] |

| IUPAC Name | 2-hydroxybenzoyl chloride | [5] |

| Appearance | Colorless to pale yellow liquid; Low-melting solid | [4] |

| Melting Point | 17-20 °C | [7] |

| 19 °C | [6][10] | |

| Boiling Point | 59 °C | [6] |

| Density | 1.37 g/cm³ | [6] |

| 1.31 g/mL at 25 °C | [11] | |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether). Reacts with water. | [4] |

| pKa (Predicted) | 7.40 ± 0.30 |

Experimental Protocols

Detailed methodologies are crucial for the safe and effective handling and application of this compound.

Synthesis of this compound via Chlorination

This compound is commonly synthesized by treating salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][12]

Objective: To prepare this compound from salicylic acid.

Reagents:

-

Salicylic Acid (10 g)

-

Thionyl Chloride (7 mL)

-

Aluminum Chloride (0.02 g, catalyst)

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

-

Combine salicylic acid (10 g), thionyl chloride (7 mL), and aluminum chloride (0.02 g) in the flask.[12]

-

Heat the mixture gently in a water bath to a temperature of 40-45°C.[12]

-

Maintain this temperature and stir the reaction mixture for 1.5 hours.[12] During this time, the byproducts hydrogen chloride (HCl) and sulfur dioxide (SO₂) will be evolved as gases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum).[12]

-

The resulting crude this compound is often of sufficient purity for use in subsequent reactions without further purification.[12]

Determination of Melting Point

The melting point is a critical indicator of purity. For a low-melting solid like this compound, a precise determination is essential. The capillary method using a Mel-Temp apparatus or a similar device is standard.[13][14]

Objective: To accurately measure the melting range of a this compound sample.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is introduced into a glass capillary tube, which is sealed at one end.[15][16][17] The sample is packed down to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.[16]

-

Initial Approximate Measurement: Place the capillary tube in the heating block of the apparatus. Heat the sample rapidly to get a rough estimate of the melting point.[13][16] This helps establish the temperature range for the precise measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[16] Insert a new sample and heat slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[13]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure sample will exhibit a sharp melting range of 0.5-1.0°C.[13]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from salicylic acid.

References

- 1. scribd.com [scribd.com]

- 2. salicyloyl chloride | 1441-87-8 [chemicalbook.com]

- 3. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Salicyloyl chloride | C7H5ClO2 | CID 74041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1441-87-8 Cas No. | 2-Hydroxybenzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 8. Synthesis routes of Salicyloyl chloride [benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 2-hydroxybenzoyl chloride [stenutz.eu]

- 11. 2-Hydroxybenzoyl Chloride [myskinrecipes.com]

- 12. prepchem.com [prepchem.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Salicylyl chloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of salicylyl chloride, a key intermediate in organic synthesis. It covers its chemical structure, core properties, reactivity, and applications, with a focus on its role in pharmaceutical development. Detailed experimental protocols and safety information are also included to support laboratory research.

Chemical Structure and Properties

This compound, also known as 2-hydroxybenzoyl chloride, is an acyl chloride derivative of salicylic acid. The presence of both a hydroxyl group and a highly reactive acyl chloride group on the same aromatic ring gives it unique chemical characteristics.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-hydroxybenzoyl chloride | [1] |

| CAS Number | 1441-87-8 | [1] |

| Molecular Formula | C₇H₅ClO₂ | [1][2] |

| Molecular Weight | 156.57 g/mol | [2] |

| Predicted pKa | 7.40 ± 0.30 | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Reactivity and Mechanisms

The primary role of this compound in organic synthesis is as an acylating agent.[3] The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it a prime target for nucleophilic attack.[3]

The characteristic reaction of this compound is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[3]

Influence of the Ortho-Hydroxyl Group

The ortho-hydroxyl group significantly influences the reactivity of this compound. It can form an intramolecular hydrogen bond with the chlorine atom of the acyl chloride group, which can affect the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride.[3] This hydroxyl group can also act as a nucleophile in certain reactions, leading to potential side products or enabling specific cyclization pathways.[3]

Experimental Protocols

Synthesis of this compound from Salicylic Acid

This compound is commonly synthesized by the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Reaction:

HO-C₆H₄-COOH + SOCl₂ → HO-C₆H₄-COCl + SO₂ + HCl

Experimental Protocol:

A mixture of 10 grams of salicylic acid, 7 ml of thionyl chloride, and 0.02 grams of aluminum chloride is heated at 40 to 45°C for 1.5 hours.[4] The excess thionyl chloride is then removed under vacuum. The resulting this compound can often be used in subsequent reactions without further purification.[4]

Logical Flow of Synthesis:

Role in the Synthesis of Deferasirox

This compound is a crucial intermediate in the synthesis of Deferasirox, an iron-chelating agent used to treat chronic iron overload. The synthesis involves the formation of this compound in situ from salicylic acid and thionyl chloride, followed by condensation with salicylamide.

Workflow for Deferasirox Synthesis Intermediate:

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated area.

Table 2: Hazard Information for this compound

| Hazard | Description | Precautionary Measures |

| Inhalation | May cause respiratory irritation. | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Skin Contact | May cause skin irritation or burns. | Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention.[5] |

| Eye Contact | May cause serious eye damage. | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5] |

| Ingestion | Harmful if swallowed. | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles.[5]

-

Hand Protection: Wear chemical-resistant gloves.[5]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]

-

Body Protection: Wear suitable protective clothing.[5]

Firefighting Measures:

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[5] Firefighters should wear self-contained breathing apparatus.[5]

Accidental Release Measures:

Avoid dust formation and contact with skin and eyes.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Collect the spilled material and place it in a suitable, closed container for disposal.[5] Prevent the chemical from entering drains.[5]

Applications in Research and Development

This compound's bifunctional nature makes it a valuable building block in the synthesis of a wide range of organic molecules, including:

-

Pharmaceuticals: Besides Deferasirox, it is used in the synthesis of other compounds with potential anti-inflammatory, analgesic, anti-tumor, and anti-bacterial properties.[3]

-

Polymers and Materials Science: It can be incorporated into polymer backbones to create specialty resins with tailored properties, such as selective recognition capabilities.[3]

-

Heterocyclic Compounds: It serves as a precursor for various heterocyclic systems.[3]

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. For further information, consulting the referenced literature is recommended.

References

IR spectroscopy data for Salicylyl chloride

An In-depth Technical Guide to the Infrared Spectroscopy of Salicylyl Chloride

For researchers, scientists, and professionals engaged in drug development and organic synthesis, understanding the spectral characteristics of key reagents is paramount. This compound (2-hydroxybenzoyl chloride) is a valuable bifunctional molecule, and infrared (IR) spectroscopy provides a rapid and effective method for its identification and the assessment of its purity. This guide details the characteristic IR absorption frequencies of this compound, outlines the experimental protocol for obtaining its spectrum, and provides a logical framework for spectral interpretation.

Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the acyl chloride, the hydroxyl group, and the aromatic ring. The electron-withdrawing nature of the chlorine atom significantly influences the position of the carbonyl (C=O) stretching frequency, shifting it to a higher wavenumber compared to other carbonyl compounds.[1]

The following table summarizes the expected characteristic absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Phenolic -OH | 3600 - 3200 | Broad | The broadness is due to hydrogen bonding. The presence of an intramolecular hydrogen bond with the chlorine atom can influence the peak's position and shape.[1] |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium | Characteristic of C-H stretching in the benzene ring. |

| C=O Stretch | Acyl Chloride | 1810 - 1775 | Strong | This is a key diagnostic peak for acyl chlorides, appearing at a significantly higher frequency than ketones or esters.[2][3] Conjugation with the aromatic ring may shift it slightly. |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium | A series of peaks is expected, typical for aromatic compounds. |

| C-O Stretch | Phenolic C-O | 1250 - 1180 | Strong | |

| O-H Bend | Phenolic -OH | 1410 - 1310 | Medium | |

| C-Cl Stretch | Acyl Chloride | 730 - 550 | Strong | This absorption is in the fingerprint region and can sometimes be split into multiple peaks due to different conformations.[3] |

| C-H Out-of-Plane Bend (Aromatic) | Ar-H | 900 - 675 | Strong | The pattern of these bands can help determine the substitution pattern on the benzene ring. |

Experimental Protocol for Acquiring IR Spectrum

Given the reactivity of this compound, particularly its sensitivity to moisture, proper sample handling is crucial for obtaining a high-quality IR spectrum.

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of this compound.

Materials:

-

This compound

-

Anhydrous solvent suitable for IR spectroscopy (e.g., dichloromethane, chloroform) if preparing a solution

-

FT-IR spectrometer

-

Potassium bromide (KBr) plates or a sealed liquid cell

-

Agate mortar and pestle (for Nujol mull)

-

Nujol (mineral oil) (for Nujol mull)

-

Gloves and safety goggles

-

Dry, inert atmosphere (e.g., a glove box or a nitrogen-purged sample compartment)

Methodology:

There are several common methods for preparing samples for IR analysis. Due to the reactivity of acyl chlorides, the Nujol mull or a sealed liquid cell method is often preferred.

1. Nujol Mull Method:

- In a dry environment, place a small amount (1-2 mg) of this compound into a clean, dry agate mortar.

- Add one to two drops of Nujol to the mortar.

- Grind the sample with the pestle until a fine, uniform paste (mull) is formed. The particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[4]

- Transfer a small amount of the mull onto one KBr plate.

- Place the second KBr plate on top and gently rotate to spread the mull evenly into a thin film.[4]

- Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the clean KBr plates.

- Acquire the spectrum of the sample. The spectrum will show peaks from the Nujol (strong C-H stretching and bending bands), which should be noted and distinguished from the sample's peaks.[4]

2. Sealed Liquid Cell Method:

- This method is suitable for neat liquids or solutions.

- Ensure the liquid cell (typically made of NaCl or KBr) is clean and dry.

- In an inert atmosphere, use a dry syringe to inject the neat this compound or a concentrated solution in an anhydrous solvent into the cell.

- Seal the cell to prevent exposure to atmospheric moisture.

- Place the cell in the spectrometer's sample holder.

- Acquire a background spectrum using an empty cell or a cell filled with the pure solvent.

- Acquire the sample spectrum. If a solvent was used, its characteristic peaks will be present and must be subtracted from the sample spectrum.

Data Analysis:

-

Process the raw data by performing a background subtraction.

-

Identify and label the major absorption peaks.

-

Compare the obtained peak positions with the expected values for this compound's functional groups to confirm the compound's identity and assess its purity.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the decision-making process for identifying this compound from an unknown IR spectrum.

Caption: Logical workflow for identifying this compound via IR spectroscopy.

References

Mass spectrometry analysis of Salicylyl chloride

An In-depth Technical Guide to the Mass Spectrometry Analysis of Salicylyl Chloride

Introduction

This compound (2-hydroxybenzoyl chloride), with a molecular formula of C₇H₅ClO₂ and a monoisotopic mass of approximately 156.0 Da, is a highly reactive acylating agent used extensively in organic synthesis.[1][2][3] It serves as a critical intermediate in the production of pharmaceuticals, dyes, and other complex organic molecules. Given its reactivity and importance, robust analytical methods are essential for its characterization and quality control. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), provides unparalleled sensitivity and structural information for the analysis of volatile and semi-volatile compounds like this compound.

This guide provides a detailed overview of the analysis of this compound using electron ionization mass spectrometry (EI-MS), outlining its characteristic fragmentation patterns, providing a representative experimental protocol, and presenting key data in a structured format for researchers, scientists, and drug development professionals.

Core Principles: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[4][5] This process imparts significant energy, causing the molecule to eject an electron, forming a radical cation known as the molecular ion (M•⁺).[5] The excess energy transferred to the molecular ion is often sufficient to induce extensive and reproducible fragmentation.[3] This fragmentation is not random; it follows predictable chemical pathways, providing a distinct "fingerprint" that is invaluable for structural elucidation.[5][6]

Mass Spectrum and Fragmentation Analysis

While a publicly available, complete mass spectrum for this compound is not consistently reported, its fragmentation pattern can be reliably predicted based on the well-understood principles of acyl chloride and aromatic compound fragmentation. The analysis is strongly informed by the mass spectrum of its close structural analog, benzoyl chloride.[5][7]

Molecular Ion (M•⁺)

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 156. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. This pattern consists of the M•⁺ peak at m/z 156 (containing ³⁵Cl) and an M+2 peak at m/z 158 (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[1] The presence of this isotopic signature is a strong indicator of a chlorine-containing compound.

Primary Fragmentation Pathways

The high-energy environment of EI-MS induces cleavage at the weakest bonds, leading to the formation of stable ions. For this compound, two primary fragmentation pathways are anticipated:

-

Formation of the Salicyloyl Cation (m/z 121): The most favorable fragmentation is the cleavage of the C-Cl bond to release a chlorine radical. This results in the formation of the highly stable, resonance-stabilized salicyloyl acylium ion. This ion is expected to be the most abundant fragment in the spectrum (the base peak).

-

[C₇H₅O₂]⁺ : m/z = 156 - 35 (Cl) = 121

-

-

Formation of the Hydroxyphenyl Cation (m/z 93): Following its formation, the salicyloyl cation (m/z 121) can undergo a subsequent neutral loss of carbon monoxide (CO). This is a very common fragmentation pathway for acylium ions. This loss results in the formation of the 2-hydroxyphenyl cation.

-

[C₆H₅O]⁺ : m/z = 121 - 28 (CO) = 93

-

The key diagnostic ions for identifying this compound via EI-MS are therefore the molecular ion cluster at m/z 156/158 and the characteristic fragment ions at m/z 121 and m/z 93.

Summary of Key Ions

The quantitative data derived from the predicted fragmentation pattern are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Ion Structure | Significance |

| 158 | [C₇H₅³⁷ClO₂]•⁺ | Molecular Ion (³⁷Cl Isotope) | Confirms presence of Chlorine |

| 156 | [C₇H₅³⁵ClO₂]•⁺ | Molecular Ion (³⁵Cl Isotope) | Indicates Molecular Weight |

| 121 | [C₇H₅O₂]⁺ | Salicyloyl Cation | Base Peak, Key Fragment |

| 93 | [C₆H₅O]⁺ | 2-Hydroxyphenyl Cation | Secondary Key Fragment |

Experimental Protocols

A robust analysis of this compound is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol for such an analysis. Due to the reactivity of this compound with water and other nucleophiles, all samples, solvents, and equipment must be anhydrous.

Sample Preparation

-

Solvent Selection: Use a dry, inert, aprotic solvent such as dichloromethane, hexane, or diethyl ether.

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

-

Working Standards: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).

GC-MS Methodology

-

Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization source (e.g., a single quadrupole or ion trap).

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless or split (e.g., 20:1 split ratio)

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Scan Range: m/z 40-300

-

Scan Rate: 2 scans/second

-

Conclusion

The mass spectrometry analysis of this compound via electron ionization provides distinct and predictable results critical for its unambiguous identification. The key diagnostic markers are the molecular ion cluster at m/z 156/158, the base peak at m/z 121 corresponding to the salicyloyl cation, and the significant fragment at m/z 93 from the subsequent loss of carbon monoxide. By employing a carefully designed GC-MS protocol under anhydrous conditions, researchers can achieve reliable and reproducible characterization of this important chemical intermediate, ensuring its identity and purity in research and development settings.

References

- 1. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]

- 2. Salicyloyl chloride | C7H5ClO2 | CID 74041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Benzoyl chloride [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. Benzoyl chloride [webbook.nist.gov]

The Acylating Prowess of Salicylyl Chloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylyl chloride, the acyl chloride derivative of salicylic acid, stands as a pivotal reagent in organic synthesis, prized for its ability to introduce the salicyl moiety into a diverse array of molecules. Its heightened reactivity compared to its parent carboxylic acid makes it an efficient acylating agent for a broad range of nucleophiles, including alcohols, phenols, and amines. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an acylating agent, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The presence of the ortho-hydroxyl group imparts unique reactivity to this compound, influencing its reaction kinetics and offering opportunities for specific synthetic strategies. This document will delve into the nuances of its reactivity, showcase its application in the synthesis of key compounds, and provide practical guidance for its use in the laboratory.

Core Mechanism of Acylation: Nucleophilic Acyl Substitution

The primary mechanism through which this compound functions as an acylating agent is nucleophilic acyl substitution . The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This renders it susceptible to attack by a wide variety of nucleophiles.[1][2]

The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (e.g., an alcohol, amine, or phenol) attacks the electrophilic carbonyl carbon of this compound, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The protonated nucleophile then loses a proton, typically to a base in the reaction mixture, to yield the final acylated product.

References

Theoretical Insights into the Reactivity of Salicylyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salicylyl chloride, a key intermediate in organic synthesis, exhibits a rich and varied reactivity profile, making it a valuable building block for a wide range of pharmaceuticals and other complex molecules. This technical guide delves into the theoretical underpinnings of this compound's reactivity, offering insights derived from computational studies to aid in reaction design and optimization. While direct theoretical investigations on this compound are limited, this guide synthesizes available data from analogous systems, particularly benzoyl chloride, to provide a robust framework for understanding its chemical behavior.

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of salicylic acid with thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a more reactive acyl chloride.

Experimental Protocol: Synthesis of this compound

A typical laboratory-scale synthesis involves the following steps:

-

Salicylic acid is mixed with an excess of thionyl chloride.

-

A catalytic amount of a base, such as pyridine or N,N-dimethylformamide (DMF), is often added to accelerate the reaction.

-

The reaction mixture is typically heated to facilitate the conversion.

-

Upon completion, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude this compound.

Theoretical Reaction Pathway

Computational studies on the reaction of carboxylic acids with thionyl chloride suggest a multi-step mechanism. The following diagram illustrates the proposed pathway for the formation of this compound.

Reactivity of this compound: Nucleophilic Acyl Substitution

The high reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it highly susceptible to nucleophilic attack. The general mechanism is a two-step addition-elimination process, proceeding through a tetrahedral intermediate.

General Mechanism

The accepted mechanism for nucleophilic acyl substitution on acyl chlorides is depicted below.

Quantitative Insights from Theoretical Studies on Analogous Systems

| Nucleophile | Reaction Type | Solvent | Computational Method | Activation Energy (ΔE‡) (kcal/mol) |

| H₂O | Hydrolysis | Water (continuum) | DFT (B3LYP/6-31G) | 15.7 |

| CH₃OH | Methanolysis | Methanol (continuum) | DFT (B3LYP/6-31G) | 14.9 |

| NH₃ | Ammonolysis | Gas Phase | DFT (B3LYP/6-31+G) | 10.2 |

| Cl⁻ | Isotopic Exchange | Gas Phase | DFT (B3LYP/6-31+G) | 12.5 |

Note: The data presented is based on theoretical studies of benzoyl chloride and should be considered as an approximation for the reactivity of this compound. The ortho-hydroxyl group in this compound may influence the reaction rates through electronic and steric effects, as well as potential intramolecular catalysis.

Experimental Protocols for Common Reactions

Hydrolysis:

-

This compound is dissolved in an inert organic solvent (e.g., acetone, THF).

-

The solution is added dropwise to a stirred excess of water.

-

The reaction is often exothermic and may require cooling.

-

The product, salicylic acid, is isolated by extraction or crystallization.

Amide Formation:

-

This compound is dissolved in an aprotic solvent (e.g., dichloromethane, diethyl ether).

-

The solution is cooled in an ice bath.

-

A solution of the desired amine (and often a non-nucleophilic base like triethylamine to scavenge the HCl byproduct) in the same solvent is added dropwise.

-

The reaction mixture is stirred until completion, then washed and the product isolated.

Influence of the Ortho-Hydroxyl Group

The presence of the hydroxyl group in the ortho position to the acyl chloride functionality in this compound is a key feature that modulates its reactivity compared to benzoyl chloride. This group can exert its influence through several mechanisms:

-

Electronic Effects: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect can influence the electrophilicity of the carbonyl carbon.

-

Steric Hindrance: The proximity of the hydroxyl group can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

-

Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can affect the conformation and reactivity of the molecule.

-

Potential for Intramolecular Catalysis: In certain reactions, the hydroxyl group may act as an internal proton source or nucleophile, leading to alternative reaction pathways or accelerated rates.

The interplay of these factors makes the theoretical study of this compound's reactivity a complex but important area for future research.

Conclusion

This technical guide provides a foundational understanding of the theoretical aspects of this compound's reactivity. By synthesizing information from experimental protocols and computational studies on analogous systems, a clear picture emerges of its behavior as a potent acylating agent. The provided reaction pathways and quantitative data offer a valuable resource for researchers in the fields of organic synthesis and drug development, enabling more informed decisions in the design and execution of chemical reactions involving this versatile intermediate. Further dedicated theoretical studies on this compound are warranted to fully elucidate the nuanced effects of its unique substitution pattern.

Salicylyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylyl chloride is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity, however, presents significant challenges regarding its stability and storage. This technical guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its degradation. Understanding these parameters is crucial for ensuring the quality, purity, and reactivity of this important chemical intermediate in research and development settings.

Introduction

This compound (2-hydroxybenzoyl chloride) is a bifunctional organic compound containing both an acyl chloride and a hydroxyl group. The electrophilic nature of the acyl chloride group makes it an excellent acylating agent, but also susceptible to nucleophilic attack, particularly by water. The presence of the ortho-hydroxyl group can influence the reactivity of the acyl chloride through intramolecular hydrogen bonding.[1] Degradation of this compound, primarily through hydrolysis, leads to the formation of salicylic acid and hydrochloric acid, which can impact the yield and purity of subsequent reactions. This guide outlines the key stability considerations and provides recommendations for the proper handling and storage of this compound.

Factors Influencing Stability

The stability of this compound is predominantly affected by the following factors:

-

Moisture: As with most acyl chlorides, this compound reacts readily with water. This hydrolysis reaction is typically rapid and exothermic, leading to the formation of salicylic acid and hydrogen chloride gas.[2][3][4]

-

Light: Some sources suggest that this compound may be light-sensitive. Exposure to light can potentially provide the energy to initiate degradation pathways.

-

Incompatible Materials: Contact with nucleophilic reagents such as alcohols, amines, and strong bases will lead to rapid consumption of this compound. Storage in containers made of materials that can react with or be corroded by acidic byproducts (like HCl) should be avoided.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent contact with atmospheric moisture. |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap). | To prevent ingress of moisture and reaction with the container material. |

| Light | Store in a dark place or use an amber glass container. | To protect from potential light-induced degradation. |

| Location | A dry, well-ventilated area away from incompatible materials. | To ensure safety and prevent accidental reactions. |

Decomposition Pathway

The primary and most well-documented degradation pathway for this compound is hydrolysis.

Hydrolysis of this compound

The reaction proceeds via a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form salicylic acid and hydrochloric acid.[2][5][6]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not widely published, a general approach based on established guidelines for reactive chemical intermediates can be employed. This typically involves forced degradation studies and the use of appropriate analytical techniques to monitor the parent compound and detect degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[2][5][7][8]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in an appropriate inert solvent (e.g., anhydrous acetonitrile) at a known concentration.

-

Stress Conditions:

-

Hydrolytic Stress: Add a controlled amount of water to the sample solution.

-

Thermal Stress: Incubate the sample at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment.

-

Photolytic Stress: Expose the sample to a controlled light source (e.g., UV lamp).

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals.

-

Sample Analysis: Immediately analyze the aliquots using a suitable analytical method to quantify the remaining this compound and any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. Identify and quantify any degradation products.

Analytical Methods

A stability-indicating HPLC method can be developed to separate this compound from its primary degradation product, salicylic acid, and other potential impurities.[9][10]

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where both this compound and salicylic acid absorb (e.g., around 230-300 nm) is suitable.

-

Quantification: The concentration of this compound and salicylic acid can be determined by comparing their peak areas to those of certified reference standards.

qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte.[11][12][13]

-

Principle: An internal standard with a known purity and concentration is added to a precisely weighed amount of the this compound sample. The purity of the this compound can be calculated by comparing the integral of a characteristic signal from this compound to the integral of a signal from the internal standard.

-

Advantages: qNMR can provide a direct measure of purity and can be used to monitor the degradation of the parent compound and the formation of degradation products simultaneously, provided their signals are resolved in the NMR spectrum.

-

Considerations: An inert, deuterated solvent must be used. The high reactivity of this compound requires careful sample preparation to avoid degradation during the analysis.

Summary of Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics and shelf life of this compound under various storage conditions. The information provided in this guide is based on the general principles of acyl chloride chemistry and stability testing. It is strongly recommended that researchers and drug development professionals perform their own stability studies to establish a reliable shelf life and optimal storage conditions for their specific batches and applications of this compound.

Conclusion

This compound is a valuable but inherently unstable chemical intermediate. Its stability is primarily compromised by hydrolysis, a reaction that can be accelerated by elevated temperatures. Proper storage in a cool, dry, and inert environment is paramount to preserving its quality. While detailed quantitative stability data is sparse, the application of forced degradation studies in conjunction with analytical techniques such as HPLC and qNMR can provide the necessary information to assess the stability profile and establish appropriate handling and storage protocols for this compound in a research and development setting. This will ultimately contribute to the successful use of this important reagent in the synthesis of pharmaceuticals and other high-value chemical products.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. scribd.com [scribd.com]

- 4. savemyexams.com [savemyexams.com]

- 5. ijrpp.com [ijrpp.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpsonline.com [wjpsonline.com]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

Salicylyl Chloride (CAS No. 1441-87-8): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Acylating Agent

Abstract

Salicylyl chloride (2-hydroxybenzoyl chloride), identified by CAS number 1441-87-8, is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a phenolic hydroxyl group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, safety and handling procedures, and a discussion of the biological activities of its derivatives are presented to support researchers and scientists in its effective and safe utilization.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or low-melting solid with a pungent odor.[1] The ortho-hydroxyl group significantly influences its reactivity, participating in intramolecular hydrogen bonding and potentially acting as a nucleophile in certain reactions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1441-87-8 | [1] |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Melting Point | 19 °C | [3] |

| Boiling Point | 217.69 °C (rough estimate) | [3] |

| Density | 1.3112 g/cm³ | [3] |

| Refractive Index | 1.5812 (estimate) | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane, ether, and toluene.[4][5] Insoluble in water.[4] Quantitative solubility data is not readily available in published literature. |

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of salicylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[4] The reaction can be catalyzed by a small amount of a suitable catalyst, such as aluminum chloride or N,N-dimethylformamide (DMF).[2][4]

Experimental Protocol: Synthesis from Salicylic Acid and Thionyl Chloride

This protocol is adapted from a literature procedure.[4]

Materials:

-

Salicylic acid (10 g)

-

Thionyl chloride (7 mL)

-

Aluminum chloride (0.02 g)

Procedure:

-

In a fume hood, combine salicylic acid (10 g), thionyl chloride (7 mL), and aluminum chloride (0.02 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture at 40-45 °C for 1.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under vacuum.

-

The resulting this compound can often be used in subsequent reactions without further purification.[4] For applications requiring high purity, vacuum distillation can be employed.[2]

Key Reactions of this compound

As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and carboxylates, to form the corresponding esters, amides, and anhydrides.[6][7]

Synthesis of 2-hydroxy-N-arylbenzamides

2-hydroxy-N-arylbenzamides, a class of compounds with potential biological activities, can be synthesized from this compound.

This protocol is a general procedure adapted from the synthesis of N-benzoyl-2-hydroxybenzamides.[8]

Materials:

-

Salicylamide

-

Appropriate acid chloride

-

Pyridine (solvent)

Procedure:

-

In a round-bottom flask, dissolve salicylamide in pyridine.

-

Add the desired acid chloride to the solution.

-

Reflux the reaction mixture for an appropriate time (e.g., 4 hours), monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and purify the crude product by crystallization or preparative HPLC to obtain the desired N-benzoyl-2-hydroxybenzamide.[8]

Synthesis of Deferasirox

This compound is a key starting material in the synthesis of Deferasirox, an oral iron chelator.[5][9]

This protocol is adapted from a patented procedure for a key intermediate in the synthesis of Deferasirox.[9]

Materials:

-

This compound (110 g)

-

Salicylamide (119 g)

-

Tetrabutylammonium bromide (1 g)

-

Toluene (1 L)

Procedure:

-

In a suitable reaction vessel, combine this compound (110 g), salicylamide (119 g), and tetrabutylammonium bromide (1 g) in toluene (1 L).

-

Heat the resulting mixture to approximately 110 °C for about 4 hours.

-

Cool the reaction mixture to below 40 °C and continue stirring until precipitation is complete.

-

Filter the solid product, wash with a suitable solvent (e.g., isopropanol), and dry to obtain 2-(2-Hydroxyphenyl)benz[e][5][10]oxazin-4-one.[9] This intermediate is then further reacted with 4-hydrazinobenzoic acid to yield Deferasirox.[3]

Applications in Drug Development

The reactivity of this compound makes it a valuable precursor for the synthesis of various pharmaceutical agents.

Deferasirox: An Iron Chelator

Deferasirox is an orally active iron chelator used in the management of chronic iron overload.[1] this compound is a crucial building block in its synthesis.[5][9] The mechanism of action of Deferasirox involves the formation of a stable complex with iron, which is then excreted from the body.[1] It has also been shown to modulate signaling pathways such as NF-κB and mTOR.

Caption: Proposed mechanism of action for Deferasirox.

Merethoxylline Procaine: A Mercurial Diuretic

This compound is an intermediate in the synthesis of Merethoxylline Procaine, a mercurial diuretic.[1][3] The procaine component of this drug acts as a local anesthetic by blocking sodium channels.

Caption: Mechanism of action for the procaine component.

Safety and Handling

This compound is a corrosive substance that reacts with water.[1] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] All work should be conducted in a well-ventilated fume hood.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

Storage and Stability

This compound is sensitive to moisture and can be unstable at elevated temperatures, which may lead to degradation and the formation of impurities.[2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong bases, and alcohols.[1][9]

References

- 1. 1441-87-8 Cas No. | 2-Hydroxybenzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 2. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [amp.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. 2-Hydroxybenzoyl Chloride | CAS No- 1441-87-8 | Simson Pharma Limited [simsonpharma.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Salicylic acid - Wikipedia [en.wikipedia.org]

- 10. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [chemicalbook.com]

An In-depth Technical Guide to O-Acetylsalicylyl Chloride: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylsalicylyl chloride, also known as aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid (aspirin). Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis of O-acetylthis compound, detailing experimental protocols and quantitative data. Furthermore, it explores its diverse applications as an acylating agent in the preparation of esters, amides, and other complex organic molecules, including active pharmaceutical ingredients (APIs).

Introduction

O-Acetylthis compound (C₉H₇ClO₃) is the acid chloride of acetylsalicylic acid. The presence of the highly electrophilic acyl chloride functional group makes it a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and arenes. This reactivity is harnessed in various chemical transformations to introduce the O-acetylsalicylyl moiety into a target molecule. This guide will delve into the primary synthetic routes to O-acetylthis compound and its key applications in research and drug development.

Synthesis of O-Acetylthis compound

The most common and efficient method for the synthesis of O-acetylthis compound is the reaction of acetylsalicylic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂). Other reagents such as oxalyl chloride can also be employed.

Reaction with Thionyl Chloride

The reaction of acetylsalicylic acid with thionyl chloride is a well-established method for producing O-acetylthis compound. The reaction proceeds by the conversion of the carboxylic acid group into a highly reactive acyl chloride.

Reaction Scheme:

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride, adapted for O-acetylthis compound.

Materials:

-

Acetylsalicylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (as solvent)

-

Anhydrous N,N-dimethylformamide (DMF) (catalyst, optional)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Heating mantle

-

Magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add acetylsalicylic acid.

-

Addition of Solvent and Reagent: Add an anhydrous solvent such as toluene or dichloromethane to the flask. Subsequently, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to protect the vacuum pump from corrosive gases.

-

Purification: The crude O-acetylthis compound can be purified by vacuum distillation to yield a clear to pale yellow liquid which may solidify upon cooling.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Quantitative Data

The yield and purity of O-acetylthis compound are dependent on the reaction conditions. The following table summarizes data from a patented procedure for a similar synthesis, which can be considered indicative for the synthesis of O-acetylthis compound.[1]

| Parameter | Value | Reference |

| Reactants | Acetylsalicylic acid, Thionyl chloride | [1] |

| Catalyst | Aluminum trichloride (0.05 to 1% by weight) | [1] |

| Solvent | Benzene or Carbon Tetrachloride | [1] |

| Temperature | 50-90 °C | [1] |

| Reaction Time | ~2 hours | [1] |

| Stoichiometry | Excess thionyl chloride (e.g., 5 to 10 molar excess) | [1] |

| Yield | High yields are obtainable, potentially approaching 100% | [1] |

Uses of O-Acetylthis compound

O-Acetylthis compound is a versatile reagent primarily used as a potent acylating agent in organic synthesis. Its high reactivity allows for the efficient introduction of the acetylsalicyloxybenzoyl group into various molecules.

Esterification

O-Acetylthis compound readily reacts with alcohols and phenols to form the corresponding esters. This is a common method for the synthesis of aspirin derivatives and other salicylates.

General Reaction:

Amidation

The reaction of O-acetylthis compound with primary or secondary amines yields N-substituted amides. This reaction is crucial in the synthesis of various biologically active compounds.

General Reaction:

Friedel-Crafts Acylation

O-Acetylthis compound can be used in Friedel-Crafts acylation reactions to introduce the acetylsalicylyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Reaction:

Applications in Drug Synthesis

O-Acetylthis compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of coumarin derivatives, which are important intermediates for blood anti-coagulating drugs.[1] While not a direct precursor in the most common synthetic routes, its reactivity profile makes it a potential building block for complex molecules like the anticoagulant rivaroxaban, where an amide bond formation is a key step.

Visualizations

Synthesis Pathway of O-Acetylthis compound

Caption: Synthesis of O-Acetylthis compound from Acetylsalicylic Acid.

Applications of O-Acetylthis compound

Caption: Key applications of O-Acetylthis compound as an acylating agent.

Conclusion

O-Acetylthis compound is a pivotal reagent in organic synthesis, offering a highly reactive handle for the introduction of the acetylsalicyloxybenzoyl moiety. Its synthesis from the readily available acetylsalicylic acid is straightforward, and its utility in forming esters, amides, and in Friedel-Crafts reactions underscores its importance in the synthesis of a wide array of organic compounds, including those with significant biological activity. This guide provides the foundational knowledge for researchers and drug development professionals to effectively synthesize and utilize this versatile chemical intermediate.

References

Methodological & Application

Synthesis of Salicylyl Chloride Using Thionyl Chloride: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of salicylyl chloride from salicylic acid utilizing thionyl chloride. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols described herein outline methods using different catalytic and solvent conditions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Included are data summaries, detailed experimental procedures, safety precautions, and reaction pathway diagrams to ensure safe and efficient synthesis.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. This compound, derived from salicylic acid, is a key building block in the production of various bioactive molecules. The use of thionyl chloride (SOCl₂) is a common and effective method for this conversion due to the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture. This document details established protocols for this synthesis, offering variations in catalysts and solvents to accommodate different laboratory setups and yield requirements.

Reaction and Mechanism

The overall reaction involves the treatment of salicylic acid with thionyl chloride to yield this compound, sulfur dioxide, and hydrogen chloride gas.

Reaction Scheme:

The reaction proceeds through the formation of a chlorosulfite intermediate, which is more reactive than the initial carboxylic acid. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion.

Experimental Protocols

Several protocols for the synthesis of this compound using thionyl chloride have been reported. The choice of protocol may depend on the desired scale, purity requirements, and available resources.

Protocol 1: Catalysis with Aluminum Chloride (Solvent-Free)

This protocol utilizes a catalytic amount of aluminum chloride to facilitate the reaction.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃), anhydrous

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing a solution of sodium hydroxide) to neutralize the evolving HCl and SO₂ gases.

-

To the flask, add salicylic acid (e.g., 10.0 g).

-

Carefully add thionyl chloride (e.g., 7.0 mL).

-

Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.02 g) to the mixture.[1]

-

Heat the reaction mixture to 40-45°C with stirring for 1.5 hours.[1]

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure (vacuum).

-

The resulting this compound can often be used without further purification.[1]

Protocol 2: Reaction in an Inert Solvent with Catalytic Pyridine

This method employs an inert solvent and a base catalyst.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Inert solvent (e.g., benzene or toluene)

Procedure:

-

Set up the reaction apparatus as described in Protocol 1.

-

In the reaction flask, suspend salicylic acid in an inert solvent such as benzene.

-

Add thionyl chloride to the suspension.

-

Add a catalytic amount of pyridine. The reaction may proceed at room temperature or require gentle heating.

-

Monitor the reaction progress by observing the cessation of gas evolution.

-

Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on literature reports. Please note that yields can vary based on specific experimental conditions and scale.

| Protocol | Reactants (Example Scale) | Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield |

| 1 | Salicylic Acid (10 g), Thionyl Chloride (7 mL) | AlCl₃ (0.02 g) | None | 40-45 | 1.5 | Not explicitly stated, but product is used directly[1] |

| 2 | Salicylic Acid, Thionyl Chloride | Pyridine | Benzene | Room Temp - Reflux | Variable | 85-90% (from sodium salicylate)[2] |

Characterization of this compound

Upon synthesis, it is crucial to confirm the identity and purity of the product. The following are expected spectroscopic data for this compound.

-

¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbonyl carbon of the acyl chloride is expected to be significantly downfield. Aromatic carbons will appear in the typical δ 120-150 ppm region.

-

FT-IR (Infrared Spectroscopy): A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected around 1780-1740 cm⁻¹. The O-H stretch of the phenolic group will be observed as a broad band around 3400-3200 cm⁻¹.

Safety and Handling

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Causes severe skin burns and eye damage.

-

Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure no contact with moisture.

This compound:

-

Hazards: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture.

-

Precautions: Handle in a fume hood and wear appropriate PPE. Store in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Waste Disposal:

-

Quench any residual thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide). The reaction is highly exothermic and will release gases. Perform this procedure in a fume hood. Dispose of all chemical waste according to institutional and local regulations.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the general signaling pathway of the chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the formation of this compound.

References

Solvent Effects in the Synthesis of Salicylyl Chloride: A Comparative Analysis of THF and DMF

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the solvent effects of tetrahydrofuran (THF) and dimethylformamide (DMF) in the synthesis of salicylyl chloride from salicylic acid and thionyl chloride. While both solvents can be employed in this conversion, their roles and the resulting reaction characteristics differ significantly. DMF typically acts as a catalyst, accelerating the reaction, whereas THF serves as a conventional solvent. This document outlines detailed experimental protocols for both solvent systems, presents a comparative table of expected outcomes, and provides diagrams illustrating the reaction mechanisms and experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation from salicylic acid using a chlorinating agent like thionyl chloride (SOCl₂) is a common synthetic route. The choice of solvent is a critical parameter in this reaction, influencing reaction rate, yield, purity, and the overall process efficiency. This application note focuses on the distinct roles and effects of two commonly used solvents: tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

DMF is widely recognized not just as a polar aprotic solvent but also as a potent catalyst for the formation of acyl chlorides from carboxylic acids when using reagents like thionyl chloride or oxalyl chloride.[1][2] Its catalytic activity proceeds through the formation of a Vilsmeier reagent, which is a more reactive electrophile. THF, on the other hand, is a polar aprotic solvent that can facilitate the reaction by dissolving the reactants but does not typically play a direct catalytic role in this transformation.[3]

Comparative Data

| Parameter | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |

| Role in Reaction | Solvent | Catalyst and Solvent |

| Reaction Rate | Moderate to slow | Fast |

| Reaction Temperature | Typically requires heating (reflux) | Often proceeds at room temperature or with mild heating (e.g., 40-50°C) |

| Expected Yield | Good to high, but may require longer reaction times | Generally high |

| Expected Purity | Good, with potentially fewer side products related to the solvent | High, but potential for side reactions if temperature is not controlled |

| Work-up | Relatively straightforward removal of solvent | More complex due to the high boiling point of DMF |

| Safety Considerations | Peroxide formation on storage; flammable | Liver toxin, readily absorbed through the skin |

Experimental Protocols

3.1. Synthesis of this compound using THF as a Solvent (General Protocol)

This protocol is based on general procedures for the synthesis of acyl chlorides where a non-catalytic solvent is employed.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), and a dropping funnel under an inert atmosphere.

-

To the flask, add salicylic acid (1.0 eq).

-

Add anhydrous THF to the flask to dissolve or suspend the salicylic acid.

-

From the dropping funnel, add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy).

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and THF under reduced pressure.

-

The resulting crude this compound can be used directly for the next step or purified by distillation under high vacuum.

3.2. Synthesis of this compound using Catalytic DMF

This protocol is adapted from established procedures for the synthesis of acyl chlorides using catalytic DMF.[4]

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene (optional, as a solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a condenser with a gas outlet to a scrubber, and a dropping funnel under an inert atmosphere.

-

Suspend salicylic acid (1.0 eq) in anhydrous toluene (optional, can be run neat in excess thionyl chloride).

-

Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq or a few drops) to the suspension.

-

Add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel at room temperature. Vigorous gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature or heat to 40-50°C for 1-2 hours, until the gas evolution ceases and the reaction is complete.[4]

-

Cool the mixture to room temperature.

-

Remove the excess thionyl chloride and toluene (if used) under reduced pressure.

-

The crude this compound can be used as is or purified by vacuum distillation.

Reaction Mechanisms and Workflow

4.1. Reaction Mechanism in the Presence of THF

In an inert solvent like THF, the reaction proceeds through the direct attack of the carboxylic acid's hydroxyl group on the thionyl chloride, followed by elimination of HCl and SO₂ to form the acyl chloride.

Caption: Reaction mechanism of salicylic acid with thionyl chloride in THF.

4.2. Catalytic Role of DMF

DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent then reacts with the carboxylic acid in a more facile manner than thionyl chloride itself.

Caption: Catalytic cycle of DMF in this compound synthesis.

4.3. Experimental Workflow

The general workflow for the synthesis of this compound is outlined below.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The choice between THF and DMF for the synthesis of this compound depends on the desired reaction conditions and processing considerations. DMF offers a faster reaction, often at lower temperatures, due to its catalytic role. However, its high boiling point can complicate product isolation. THF acts as a more conventional solvent, potentially requiring more forcing conditions (higher temperatures and longer reaction times) but allowing for a more straightforward work-up. For rapid synthesis, a catalytic amount of DMF is advantageous. For processes where simplified purification is a priority and longer reaction times are acceptable, THF presents a viable alternative. The selection should be made based on the specific requirements of the overall synthetic route and the scale of the reaction.

References

Catalysts for Salicylyl Chloride Synthesis: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of salicylyl chloride, a key intermediate in the production of various pharmaceuticals and fine chemicals. The focus is on the comparative efficacy of different catalytic systems, including the use of aluminum chloride with thionyl chloride, phosphorus pentachloride, and a combination of oxalyl chloride and dimethylformamide (DMF).

I. Application Notes

This compound is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its preparation from salicylic acid requires the use of a chlorinating agent, often in conjunction with a catalyst to enhance reaction rates and yields. The choice of catalyst and chlorinating agent can significantly impact the purity of the final product, reaction conditions, and overall efficiency.

Catalyst Selection and Rationale:

-

Aluminum Chloride (AlCl₃) with Thionyl Chloride (SOCl₂): Aluminum chloride, a strong Lewis acid, is an effective catalyst when used with thionyl chloride. It is believed to function by coordinating with the thionyl chloride, increasing its electrophilicity and facilitating the attack on the carboxylic acid. This method is particularly useful for achieving high yields under relatively mild conditions.

-

Phosphorus Pentachloride (PCl₅): This reagent serves as both the chlorinating agent and a Lewis acid catalyst precursor. It reacts readily with carboxylic acids to form the corresponding acyl chlorides. While often providing high yields, the reaction can be vigorous, and the solid nature of PCl₅ can sometimes complicate handling and stoichiometry control.

-

Oxalyl Chloride ((COCl)₂) with Dimethylformamide (DMF): This combination is a milder and often more selective method for acyl chloride synthesis. DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. This system is advantageous when dealing with sensitive functional groups.

II. Comparative Data of Catalytic Systems

The following table summarizes the quantitative data for the synthesis of this compound using different catalytic systems. The data has been compiled from various sources and may vary based on specific experimental conditions.

| Catalyst/Reagent System | Chlorinating Agent | Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Byproducts |

| Method 1 | Thionyl Chloride (SOCl₂) | Aluminum Chloride (AlCl₃) | 40 - 90 | 1.5 - 2 hours | ~74-100% (of derivative)[1] | SO₂, HCl |

| Method 2 | Phosphorus Pentachloride (PCl₅) | None (reagent acts as catalyst) | Ambient to elevated | Variable | ~92% (for a similar reaction)[2] | POCl₃, HCl |

| Method 3 | Oxalyl Chloride ((COCl)₂) | Dimethylformamide (DMF) | Room Temperature | ~1.5 hours | ~78% (for a similar reaction) | CO, CO₂, HCl |

III. Experimental Protocols

Method 1: Synthesis of this compound using Thionyl Chloride and Aluminum Chloride

This protocol is adapted from a procedure for the synthesis of acetylthis compound, a closely related compound[1].

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃), anhydrous

-

Inert solvent (e.g., benzene or carbon tetrachloride)

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.

-

To the flask, add salicylic acid and a catalytic amount of anhydrous aluminum chloride (approximately 0.05-1% by weight of the salicylic acid)[1].

-

Add an excess of thionyl chloride (e.g., a 5-10 molar excess)[1]. An inert solvent can also be used.

-

Heat the reaction mixture to a temperature between 50-90°C and stir for approximately 1.5 to 2 hours[1].

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude this compound can often be used without further purification.

Method 2: Synthesis of this compound using Phosphorus Pentachloride

This protocol is based on a general procedure for the synthesis of acyl chlorides using PCl₅.

Materials:

-

Salicylic acid

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a fume hood, place salicylic acid in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to vent HCl gas to a scrubber.

-

Slowly and carefully add phosphorus pentachloride in a 1:1 molar ratio to the salicylic acid. The reaction can be exothermic.

-

If necessary, gently warm the mixture to initiate or complete the reaction.

-

Stir the mixture until the evolution of HCl gas ceases and the reaction is complete.

-

The product, this compound, can be isolated by fractional distillation to separate it from the byproduct, phosphorus oxychloride (POCl₃).

Method 3: Synthesis of this compound using Oxalyl Chloride and DMF

This protocol is a standard laboratory procedure for the synthesis of acyl chlorides.

Materials:

-

Salicylic acid

-

Oxalyl chloride ((COCl)₂)

-

Dimethylformamide (DMF), anhydrous

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a fume hood, dissolve salicylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add a slight excess of oxalyl chloride (e.g., 1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for approximately 1.5 hours or until the evolution of gas (CO and CO₂) ceases.

-